![molecular formula C17H24N2O2 B3025720 N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide CAS No. 1890117-32-4](/img/structure/B3025720.png)
N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide
Vue d'ensemble
Description
“N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide”, also known as N-propionyl Norfentanyl, is an analytical reference standard that is structurally similar to known opioids . It is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H24N2O2 . The InChi Code is InChI=1S/C17H24N2O2/c1-3-16(20)18-12-10-15(11-13-18)19(17(21)4-2)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 .Chemical Reactions Analysis
The metabolism of new fentanyl analogs, which this compound is a part of, can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Physical And Chemical Properties Analysis
“this compound” is a crystalline solid . It has a molecular weight of 288.4 . Its solubility in DMF is 30 mg/ml, in DMSO is 20 mg/ml, in Ethanol is 30 mg/ml, and in PBS (pH 7.2) is 10 mg/ml .Applications De Recherche Scientifique
1. Structural and Theoretical Studies
Research has shown the significance of N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide (commonly known as Fentanyl) in structural and theoretical studies. For instance, its salts and free bases have been characterized using NMR spectroscopy and X-ray crystallography, aiding in the understanding of its molecular structure and interactions (Jimeno et al., 2003). Additionally, Density Functional Theory (DFT) calculations and NMR/IR spectroscopy have been used to optimize its geometry and analyze its vibrational modes, providing insights into its molecular properties (Asadi et al., 2017).
2. Synthesis and Derivative Studies
The compound's structure has been a basis for synthesizing various derivatives with potential biological activities. For instance, derivatives have been synthesized for potential applications in inhibiting tyrosinase and melanin, which could lead to the development of depigmentation drugs (Raza et al., 2019). Furthermore, studies have synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating their potential as anticancer agents (Rehman et al., 2018).
3. Anticonvulsant Potential
Research on compounds derived from this compound has revealed their potential as anticonvulsant agents. A study synthesized a series of such derivatives and tested them in preclinical seizure models, finding some compounds with promising anticonvulsant properties (Kamiński et al., 2016).
4. Potential in Alzheimer's Disease Treatment
There has been exploration into derivatives of this compound for their potential as drug candidates for Alzheimer’s disease. Such studies involve synthesizing N-substituted derivatives and evaluating their enzyme inhibition activity against acetyl cholinesterase, a key target in Alzheimer's disease treatment (Rehman et al., 2018).
5. Pharmacokinetics and Metabolism Studies
The pharmacokinetics and metabolism of this compound and its derivatives have been extensively studied. For instance, research has been conducted on the pharmacokinetics of fentanyl in rabbits, providing valuable information for its therapeutic use (Malkawi et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
As an analytical reference standard that is structurally similar to known opioids, “N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide” has potential applications in research and forensic settings . Further studies could provide more information about its synthesis, mechanism of action, and potential uses.
Propriétés
IUPAC Name |
N-phenyl-N-(1-propanoylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-16(20)18-12-10-15(11-13-18)19(17(21)4-2)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEFBCDAONSYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)N(C2=CC=CC=C2)C(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036843 | |
| Record name | N-Propionyl norfentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1890117-32-4 | |
| Record name | N-Propionyl norfentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propionyl Norfentanyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4D8A98KR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)
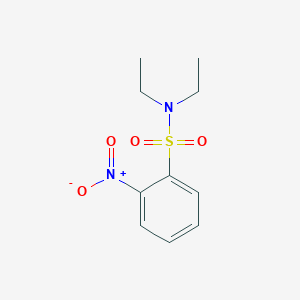



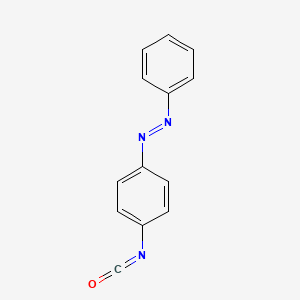
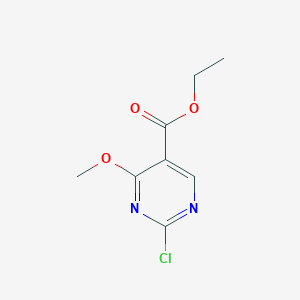

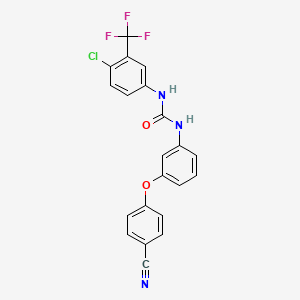



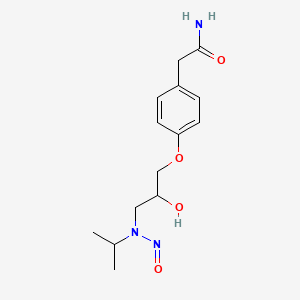
![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[Methoxy(polyethylene glycol)-2000] (aMMoniuM salt](/img/structure/B3025659.png)